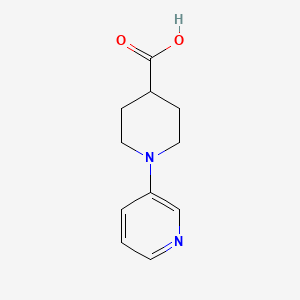

1-(Pyridin-3-yl)piperidine-4-carboxylic acid

描述

Structural Characterization of 1-(Pyridin-3-yl)piperidine-4-carboxylic Acid

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds containing multiple functional groups and ring systems. The official IUPAC name is 1-pyridin-3-ylpiperidine-4-carboxylic acid, which systematically describes the compound's structure by identifying the piperidine ring as the parent structure, with the pyridine substituent at the 1-position and the carboxylic acid group at the 4-position. Alternative naming conventions include variations such as 1-(3-pyridyl)piperidine-4-carboxylic acid, which emphasizes the pyridyl nature of the substituent while maintaining clarity about the substitution pattern. The compound also appears in chemical databases under several synonymous names that reflect different approaches to systematic nomenclature, including this compound and 3-(4-carboxypiperidin-1-yl)pyridine.

The numbering system for this compound begins with the piperidine nitrogen designated as position 1, proceeding sequentially around the six-membered ring to identify the carboxylic acid position as 4, while the pyridine ring attachment point is specifically at the 3-position of the pyridine heterocycle. This systematic approach ensures unambiguous identification and distinguishes this compound from its structural isomers, such as 1-(pyridin-2-yl)piperidine-4-carboxylic acid or 1-(pyridin-4-yl)piperidine-4-carboxylic acid, which differ only in the attachment position of the pyridine ring. Chemical databases consistently employ this nomenclature system to maintain standardization across research publications and commercial chemical suppliers, facilitating accurate communication and identification within the scientific community.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinct conformational characteristics arising from the flexibility of the piperidine ring and the rotational freedom around the nitrogen-pyridine bond. The piperidine ring adopts a chair conformation similar to cyclohexane, representing the most thermodynamically stable arrangement that minimizes steric interactions and torsional strain. In this chair conformation, the carboxylic acid group at the 4-position can occupy either an equatorial or axial position, with the equatorial orientation being strongly favored due to reduced 1,3-diaxial interactions. The pyridine ring attached to the piperidine nitrogen maintains planarity due to its aromatic character, while the nitrogen-carbon bond connecting the two ring systems allows for rotation around this axis.

Computational studies and experimental observations indicate that the compound preferentially adopts conformations where the pyridine ring is positioned to minimize steric clashes with the piperidine ring substituents. The carboxylic acid group exhibits additional conformational flexibility through rotation around the carbon-carbon bond connecting it to the piperidine ring, allowing for intramolecular hydrogen bonding interactions that can stabilize specific conformational states. Nuclear magnetic resonance studies reveal that the compound exists as a mixture of rapidly interconverting conformers in solution, with the relative populations depending on temperature, solvent polarity, and intermolecular interactions. The three-dimensional structure shows that the nitrogen atom linking the two ring systems adopts a slightly pyramidal geometry rather than planar, reflecting the sp3 hybridization and the presence of a lone pair of electrons. This geometric arrangement influences the compound's ability to participate in hydrogen bonding and coordinate with metal centers in biological systems.

X-ray Crystallographic Studies and Solid-State Arrangements

While specific crystallographic data for this compound remains limited in the available literature, general principles of crystal structure analysis for similar heterocyclic compounds provide insights into its likely solid-state arrangements. Crystallographic studies of related piperidine-carboxylic acid derivatives typically reveal extensive hydrogen bonding networks in the solid state, where carboxylic acid groups form dimeric pairs through classic acid-acid hydrogen bonds or extended chain structures through acid-amine interactions. The crystal packing is further stabilized by weaker intermolecular forces, including aromatic stacking interactions between pyridine rings and van der Waals contacts between piperidine ring systems.

The unit cell parameters for compounds of this structural class generally fall within specific ranges that accommodate the molecular dimensions and preferred intermolecular interactions. The atomic packing factor and coordination number depend on the specific orientation of the carboxylic acid groups and the relative positioning of the pyridine and piperidine rings within the crystal lattice. Crystallographic analysis typically reveals that the piperidine rings maintain their chair conformation in the solid state, with minimal deviation from the ideal tetrahedral angles around the saturated carbon atoms. The pyridine rings tend to adopt coplanar arrangements in adjacent molecules, facilitating aromatic stacking interactions that contribute to crystal stability. Temperature-dependent crystallographic studies of similar compounds indicate thermal expansion primarily occurs along directions perpendicular to the hydrogen bonding networks, while the hydrogen-bonded chains remain relatively rigid.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through both proton and carbon-13 nuclear magnetic resonance techniques. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that allow for unambiguous assignment of all hydrogen atoms within the molecular structure. The pyridine ring protons typically appear in the aromatic region between 7.0 and 8.5 parts per million, with the proton adjacent to the nitrogen showing the most downfield shift due to the electron-withdrawing effect of the nitrogen atom. The piperidine ring protons exhibit distinct multipicity patterns that reflect their chemical environment and coupling relationships, with the protons adjacent to the nitrogen bridge appearing as triplets or complex multiplets due to coupling with neighboring methylene groups.

The carboxylic acid proton demonstrates characteristic behavior in proton nuclear magnetic resonance spectroscopy, typically appearing as a broad singlet around 10-12 parts per million, with the exact chemical shift depending on solvent effects and intermolecular hydrogen bonding. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information, revealing the carbon framework of the molecule with distinct chemical shifts for aromatic carbons, aliphatic carbons, and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon typically resonates around 175-180 parts per million, while the pyridine carbons appear in the 120-150 parts per million range, and the piperidine carbons resonate between 20-60 parts per million. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable complete structural elucidation by establishing connectivity patterns and spatial relationships between different parts of the molecule.

Infrared and Raman Spectroscopy of Functional Groups

Infrared spectroscopy provides distinctive fingerprint information for this compound through characteristic vibrational frequencies associated with its functional groups. The carboxylic acid group exhibits prominent absorption bands in the infrared spectrum, including a broad, strong absorption around 2500-3300 wavenumbers corresponding to the hydroxyl stretch, and a sharp, intense carbonyl stretch typically appearing near 1700 wavenumbers. The pyridine ring demonstrates characteristic aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region, along with carbon-hydrogen stretching modes around 3000-3100 wavenumbers that distinguish aromatic hydrogens from aliphatic ones. The piperidine ring contributes multiple absorption bands corresponding to carbon-hydrogen stretching vibrations of the methylene groups around 2800-3000 wavenumbers, and carbon-carbon stretching modes in the 800-1300 wavenumber region.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be weak or absent in the infrared spectrum. The pyridine ring breathing mode typically appears as a strong Raman band around 1000 wavenumbers, while the ring deformation modes of both the pyridine and piperidine systems contribute to the fingerprint region below 1500 wavenumbers. The carbon-nitrogen stretching vibrations of the tertiary amine linkage between the rings appear in both infrared and Raman spectra around 1200-1300 wavenumbers, providing confirmation of the structural connectivity. Polarization studies in Raman spectroscopy can distinguish between symmetric and antisymmetric vibrational modes, offering additional structural insights that complement the infrared data. The combination of infrared and Raman spectroscopic analysis enables complete vibrational characterization of all functional groups within the molecule, supporting structural assignments and monitoring chemical transformations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential molecular weight confirmation and structural information through characteristic fragmentation patterns for this compound. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the molecular weight of 206.24 atomic mass units, serving as the primary confirmation of molecular composition. Electron impact ionization typically produces a relatively stable molecular ion due to the aromatic stabilization provided by the pyridine ring system, although some fragmentation occurs through predictable pathways. The most common fragmentation involves loss of the carboxylic acid group, either as carbon dioxide (mass loss of 44) or as carboxyl radical (mass loss of 45), resulting in base peaks or significant fragment ions at mass-to-charge ratios 162 and 161, respectively.

Additional fragmentation patterns include cleavage of the nitrogen-pyridine bond, producing fragment ions corresponding to the piperidine-carboxylic acid portion at mass-to-charge ratio 129 and the pyridine radical cation at mass-to-charge ratio 79. The piperidine ring can undergo further fragmentation through loss of methylene units, producing a series of fragment ions that differ by 14 mass units, providing detailed structural information about the ring system. Tandem mass spectrometry experiments enable collision-induced dissociation studies that reveal secondary fragmentation pathways and confirm structural assignments. The fragmentation behavior observed in electron impact ionization differs from that seen in electrospray ionization, where protonation occurs preferentially at the pyridine nitrogen, leading to different fragmentation patterns that complement the structural information obtained from electron impact studies. These mass spectrometric techniques, when combined with high-resolution mass measurements, provide unambiguous molecular formula determination and detailed structural characterization that supports the identification and purity assessment of the compound.

| Spectroscopic Technique | Key Observations | Characteristic Values |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Pyridine aromatic protons | 7.0-8.5 parts per million |

| Proton Nuclear Magnetic Resonance | Carboxylic acid proton | 10-12 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 175-180 parts per million |

| Infrared Spectroscopy | Carboxylic acid carbonyl stretch | ~1700 wavenumbers |

| Infrared Spectroscopy | Hydroxyl stretch | 2500-3300 wavenumbers |

| Mass Spectrometry | Molecular ion peak | 206 mass-to-charge ratio |

| Mass Spectrometry | Carbon dioxide loss fragment | 162 mass-to-charge ratio |

属性

IUPAC Name |

1-pyridin-3-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEJDCPGBVQIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612595 | |

| Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330985-24-5 | |

| Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Coupling via Nucleophilic Substitution

One common approach involves nucleophilic substitution reactions where a piperidine derivative bearing a leaving group at the nitrogen (such as a halide) reacts with a pyridin-3-yl nucleophile or vice versa.

- Typical reagents: Piperidine-4-carboxylic acid derivatives (e.g., esters or halides), 3-bromopyridine or 3-chloropyridine.

- Solvents: Anhydrous dimethylformamide (DMF) or ethanol.

- Bases: Potassium carbonate (K₂CO₃) or triethylamine.

- Temperature: 60–150°C depending on the system.

- Reaction time: 12–96 hours.

This method often requires prolonged heating in sealed tubes to achieve acceptable yields.

Reductive Amination

Another effective method is reductive amination, where pyridine-3-carbaldehyde is reacted with piperidine-4-carboxylic acid derivatives (often esters) in the presence of a reducing agent and catalyst.

- Catalysts: Palladium on carbon (Pd/C).

- Reducing agents: Hydrogen gas (H₂) under mild pressure (1–3 atm).

- Solvents: Ethanol or methanol.

- Temperature: Mild, around 50–60°C.

- Reaction time: 12–24 hours.

This method allows for selective formation of the C–N bond with moderate to good yields.

Cyclization and Functional Group Modification

In some industrial or advanced laboratory syntheses, multi-step processes involving cyclization of precursors followed by functional group transformations are employed. These may include:

- Protection/deprotection steps (e.g., tert-butyloxycarbonyl (Boc) protection of piperidine nitrogen).

- Use of nanocatalysts (cobalt, ruthenium, nickel) to enhance reaction efficiency.

- Hydrogenation and cyclization under controlled conditions.

Representative Preparation Procedure

A closely related synthesis reported for 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (a positional isomer) involves:

- Reacting 4-chloropyridine hydrochloride with ethyl isonicotinate in ethanol/water.

- Using triethylamine as a base.

- Heating at 150°C for 96 hours in a sealed tube.

- Workup includes filtration, concentration, and recrystallization from water/N,N-dimethylformamide.

This procedure yields the target compound with high purity and is adaptable to the 3-pyridinyl analog with appropriate modifications in starting materials and conditions.

Data Table: Synthetic Routes Comparison for 1-(Pyridin-3-yl)piperidine-4-carboxylic acid

| Synthetic Route | Key Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | Piperidine-4-carboxylic acid derivative, 3-halopyridine, K₂CO₃, DMF | 80–150 | 24–96 | 60–75 | ≥95% | Requires sealed tube, prolonged heating |

| Reductive Amination | Pyridine-3-carbaldehyde, piperidine-4-carboxylic acid ester, Pd/C, H₂ | 50–60 | 12–24 | 55–65 | ≥90% | Mild conditions, selective C–N bond formation |

| Multi-step Cyclization | Protected piperidine derivatives, nanocatalysts (Co, Ru, Ni), hydrogenation | 25–100 | Variable | 70–85 | ≥95% | Industrial scale, requires protection steps |

Yield Optimization and Purification

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for tracking reaction progress and purity.

- Purification: Column chromatography on silica gel using dichloromethane/methanol mixtures or recrystallization from ethanol/water or water/N,N-dimethylformamide.

- Reaction optimization: Adjusting base equivalents, solvent polarity, temperature, and reaction time can significantly improve yield and purity.

Characterization Techniques

Structural confirmation of this compound is typically performed by:

- Mass spectrometry (MS): Molecular ion peak corresponding to [M+H]+.

- Nuclear magnetic resonance (NMR): ^1H and ^13C NMR to confirm substitution pattern and ring integrity.

- Infrared spectroscopy (IR): Identification of carboxylic acid and amine functional groups.

- Elemental analysis: To verify molecular formula.

Summary of Research Findings

- The nucleophilic substitution method is classical but requires harsh conditions and long reaction times.

- Reductive amination offers milder conditions and good selectivity but may have moderate yields.

- Industrial methods favor multi-step syntheses with protection strategies and catalytic hydrogenation to improve efficiency and scalability.

- The choice of method depends on the desired scale, purity requirements, and available starting materials.

化学反应分析

Types of Reactions: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the pyridine or piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : This compound has been investigated for its potential therapeutic effects, including anticancer and antimicrobial activities. Studies have shown that derivatives of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid can inhibit tumor growth and exhibit antibacterial properties against various pathogens.

2. Biological Studies

- Ligand in Receptor Binding : It has been explored as a ligand in receptor binding studies, particularly in understanding the mechanisms of action of various biological targets. This includes its interaction with neurotransmitter receptors, which may have implications for treating neurological disorders.

3. Material Science

- Development of New Materials : The compound is also utilized in the development of new materials and catalysts. Its unique chemical structure allows it to act as a building block for more complex heterocyclic compounds, which are essential in creating advanced materials with specific properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of specific signaling pathways. This highlights its potential as a lead compound for developing new anticancer agents.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of this compound against resistant bacterial strains. The results indicated that it effectively inhibited bacterial growth, suggesting its potential application in developing new antibiotics.

作用机制

The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the target molecule.

相似化合物的比较

Table 1: Structural and Functional Comparisons

| Compound Name | Structural Features | Key Differences in Properties/Bioactivity | References |

|---|---|---|---|

| 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid | Pyridine attached at the 2-position via a methyl linker | Reduced steric hindrance; altered receptor binding due to methyl spacer and positional isomerism | |

| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | Pyridine at the 4-position | Increased electron density at the pyridine ring; potential differences in solubility and CNS activity | |

| Isonipecotic Acid | Piperidine-4-carboxylic acid (lacks pyridine moiety) | Lower receptor affinity for pyridine-dependent targets; moderate antimicrobial activity | |

| 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid | Nitro group at pyridine’s 3-position | Enhanced electrophilicity; potential for nitro-group-mediated toxicity or redox activity | |

| 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | Chlorobenzyl substituent instead of pyridine | Improved lipophilicity; distinct pharmacokinetic profiles due to halogen interactions | |

| Pyridine-3-carboxylic Acid | Standalone pyridine ring with carboxylic acid (lacks piperidine) | Limited conformational flexibility; weaker binding to piperidine-dependent enzymes | |

| 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid | Pyrimidine instead of pyridine | Altered hydrogen bonding and electronic properties; potential for targeting nucleotide-binding proteins |

Positional Isomerism and Substituent Effects

- Pyridine Ring Position : Shifting the pyridine from the 3- to 2- or 4-position (e.g., 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid) alters steric and electronic interactions. For instance, the 3-position in the target compound optimizes π-π stacking with aromatic residues in enzyme active sites, whereas the 2-position may hinder binding due to methylene linker steric effects .

- Substituent Modifications : Adding groups like nitro (e.g., 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid) introduces redox activity, while chlorobenzyl groups enhance lipophilicity and blood-brain barrier penetration .

Core Structure Variations

- Piperidine vs. Piperazine : Replacing piperidine with piperazine (e.g., 1-(4-Pyridyl)piperazine) increases nitrogen content, altering basicity and hydrogen-bonding capacity .

- Pyridine vs. Pyrimidine : Pyrimidine-containing analogs (e.g., 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid) exhibit distinct electronic profiles, favoring interactions with purine-binding pockets in kinases .

生物活性

1-(Pyridin-3-yl)piperidine-4-carboxylic acid, also known as EVT-397108, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its synthesis, biological activity, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 242.70 g/mol. The compound consists of a piperidine ring linked to a pyridine ring, along with a carboxylic acid functional group, which plays a crucial role in its chemical reactivity and biological interactions.

Key Properties:

- Solubility: Moderate solubility in water due to the polar carboxylic acid group.

- Stability: Maintains stability in neutral pH environments, which is important for pharmaceutical formulations.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine and piperidine derivatives under controlled conditions. The hydrochloride salt form is often produced to enhance solubility and stability for biological applications.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism often involves the modulation of specific molecular targets within cancer pathways, potentially affecting apoptosis and cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| EVT-397108 | FaDu | 15 | Induction of apoptosis |

| Piperidine Derivative A | Lung Cancer Cells | 10 | IKKb inhibition leading to NF-kB modulation |

| Piperidine Derivative B | Breast Cancer Cells | 20 | Disruption of cell cycle |

Neurological Applications

This compound has also been explored for its potential in treating neurological disorders. Its ability to interact with cholinergic receptors suggests applications in Alzheimer's disease treatment through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Case Study: Alzheimer’s Disease

In a study involving dual inhibitors targeting both AChE and BuChE, compounds incorporating the piperidine moiety demonstrated improved brain exposure and antioxidant properties, which are critical for neuroprotection .

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects depending on the context—be it anticancer or neuroprotective actions.

Interaction with Enzymes

The compound's carboxylic acid group facilitates hydrogen bonding with target proteins, enhancing its binding affinity. This is particularly relevant in the context of drug development aimed at neurological pathways or cancer therapies.

常见问题

Basic: What are the recommended synthetic routes for 1-(pyridin-3-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step protocols, such as coupling pyridine derivatives with piperidine precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) are often used to stabilize reactive groups during synthesis . Key steps include:

- Amide coupling : Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., tert-butyl XPhos) under inert atmospheres for cross-coupling reactions .

- Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) to remove tert-butoxycarbonyl (Boc) groups .

Optimization involves adjusting temperature (40–100°C), solvent polarity (acetonitrile or tert-butanol), and reaction time (5–72 hours) to maximize yield .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) for mass confirmation. Purity thresholds ≥95% are standard for pharmacological studies .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra to verify piperidine ring conformation and pyridine substitution patterns. For example, piperidine protons typically appear as multiplet signals at δ 1.5–3.5 ppm, while pyridyl protons resonate at δ 7.0–8.5 ppm .

Basic: What solvent systems are optimal for dissolving this compound in biological assays?

Methodological Answer:

The compound exhibits limited solubility in aqueous buffers. Recommended protocols:

- Primary solvent : DMSO (10–50 mM stock solutions) due to its polar aprotic nature.

- Dilution : Mix with PBS or cell culture medium (final DMSO concentration ≤0.1% to avoid cytotoxicity).

- Alternatives : Ethanol/water (1:1 v/v) for in vitro studies, with sonication to enhance dissolution .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) across labs.

- Structural analogs : Compare activity of derivatives (e.g., 1-acetylpiperidine-4-carboxylic acid) to identify pharmacophore contributions .

- Data validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement .

Advanced: What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers .

- X-ray crystallography : Resolve absolute configuration of crystalline derivatives (e.g., tert-butyl-protected intermediates) .

- Computational modeling : Apply density functional theory (DFT) to predict stable conformers and compare with experimental NMR coupling constants .

Advanced: How can researchers mitigate risks associated with reactive intermediates during synthesis?

Methodological Answer:

- In situ quenching : Add scavengers (e.g., silica-bound thiourea for excess isocyanates) to neutralize reactive groups .

- Protection/deprotection : Use Boc or Fmoc groups to stabilize amines during multi-step syntheses .

- Safety protocols : Conduct reactions in fume hoods with blast shields, and monitor exothermic steps via temperature-controlled reactors .

Advanced: What computational tools are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., kinases or GPCRs) .

- QSAR modeling : Employ RDKit descriptors and machine learning (e.g., Random Forest) to correlate substituent effects with activity .

- Free-energy perturbation (FEP) : Simulate ligand-protein interactions to prioritize derivatives for synthesis .

Advanced: How should researchers validate metabolic stability in preclinical studies?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t½) using pseudo-first-order kinetics .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition risks .

- Stability thresholds : Aim for t½ > 60 minutes in microsomal assays to proceed to in vivo testing .

Safety & Handling: What precautions are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation; use N95 masks in powder-handling steps .

- Storage : Keep at –20°C under argon in sealed containers to prevent hydrolysis .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Translational Research: What in vivo considerations apply when testing this compound?

Methodological Answer:

- Formulation : Prepare suspensions in 0.5% methylcellulose or lipid-based carriers for oral gavage .

- Dosing : Calculate based on allometric scaling from in vitro IC₅₀ values (e.g., 10–50 mg/kg in rodents) .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in repeat-dose studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。